molecular formula C23H23N3O B3892218 4-anilino-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide

4-anilino-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B3892218
M. Wt: 357.4 g/mol
InChI Key: BTESNZZMSZYEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in many cellular processes, including cell growth, survival, and metabolism.

Mechanism of Action

4-anilino-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide inhibits the activity of PI3K by binding to its ATP-binding site, thus preventing the phosphorylation of phosphatidylinositol and the downstream activation of Akt and other signaling molecules. This leads to the inhibition of various cellular processes that are regulated by the PI3K pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the experimental conditions. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, and it can also modulate glucose uptake, lipid metabolism, and inflammation in other cell types. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-anilino-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, its effects can be cell type-specific and dose-dependent, and it can also have off-target effects on other signaling pathways. Therefore, careful experimental design and validation are required to ensure the specificity and reproducibility of the results.

Future Directions

There are several future directions for the use of 4-anilino-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide in scientific research. One area of interest is the development of more specific and potent inhibitors of PI3K, which could have therapeutic potential in cancer and other diseases. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents could enhance its efficacy and reduce its potential side effects.

Scientific Research Applications

4-anilino-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively used in scientific research to study the role of the PI3K signaling pathway in various biological processes. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate autophagy in cancer cells. It has also been used to investigate the role of PI3K in insulin signaling, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

4-anilino-2-methyl-N-phenyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-17-16-21(24-18-10-4-2-5-11-18)20-14-8-9-15-22(20)26(17)23(27)25-19-12-6-3-7-13-19/h2-15,17,21,24H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTESNZZMSZYEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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